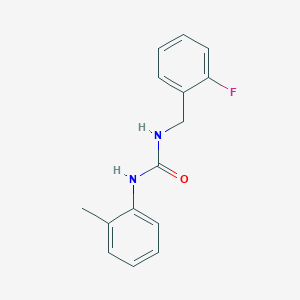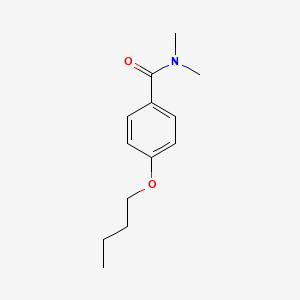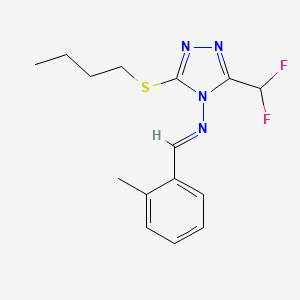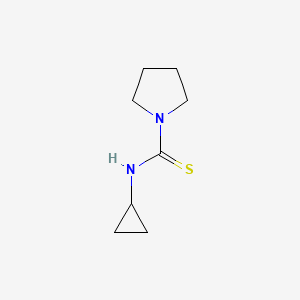
N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea
Vue d'ensemble
Description
N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea, also known as FMU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has shown promising results in a variety of studies, including cancer research, neurology, and immunology.
Mécanisme D'action
The mechanism of action of N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea is not fully understood. However, it is believed that N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea inhibits the activity of certain enzymes and proteins that are involved in cell growth and migration. This leads to the inhibition of cancer cell growth and the prevention of the spread of cancer cells.
Biochemical and Physiological Effects
N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and have neuroprotective and anti-inflammatory effects. Additionally, N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea has been shown to have low toxicity and high selectivity, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea in lab experiments is its low toxicity and high selectivity. This makes it a safer and more effective alternative to other compounds that may have harmful side effects. Additionally, N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea is relatively easy to synthesize and purify, which makes it more accessible for researchers.
However, one of the limitations of using N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, more research is needed to fully understand the mechanism of action of N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea and its potential side effects.
Orientations Futures
There are many potential future directions for research on N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea. One area of research could be to further investigate its potential as a cancer treatment. This could involve studying its effects on different types of cancer cells and in combination with other cancer treatments.
Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases. This could involve studying its effects on different types of neurons and in animal models of neurodegenerative diseases.
Additionally, more research is needed to fully understand the mechanism of action of N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea and its potential side effects. This could involve studying the compound in greater detail at the molecular level and in different animal models.
Conclusion
In conclusion, N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea is a promising compound that has shown potential in a variety of scientific research studies. It has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, among others. While more research is needed to fully understand its mechanism of action and potential side effects, N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea is a promising candidate for further research in a variety of fields.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea has been used in a variety of scientific research studies. One of the most promising areas of research is in cancer treatment. N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.
N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea has also been studied in the field of neurology. It has been shown to have neuroprotective effects, which could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2-fluorobenzyl)-N'-(2-methylphenyl)urea has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11-6-2-5-9-14(11)18-15(19)17-10-12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZJZDGYRINMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B4722110.png)
![3,3'-[1,2-ethanediylbis(thio)]bis(5-butyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4722113.png)

![3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)
![7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722139.png)


![2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4722160.png)


![2-cyano-N-1,3-thiazol-2-yl-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4722182.png)
![3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4722187.png)
